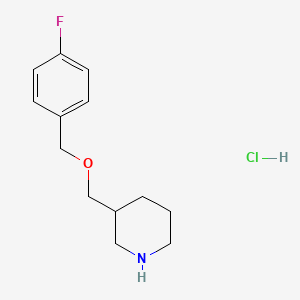

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Description

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyloxymethyl group substituted with a fluorine atom at the para-position of the aromatic ring. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS).

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIXGZHFYFVDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then further reacted with a suitable protecting group to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

- Key Uses :

- Development of analgesics and antidepressants.

- Investigation of its role in modulating neurotransmitter activity, particularly serotonin and norepinephrine systems.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows for various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Engaging in nucleophilic substitutions where the fluorine atom can be replaced by other nucleophiles.

Biological Studies

Research has indicated that similar piperidine derivatives exhibit pharmacological activities such as analgesic, anxiolytic, and antidepressant effects. While specific bioactivity data on this compound is limited, its potential for receptor binding studies is noteworthy.

Interaction Studies

Preliminary studies suggest that this compound may influence pathways related to mood regulation and pain perception. It has been explored as a serotonin transporter inhibitor, which could lead to novel treatments for mood disorders.

Case Studies and Research Findings

Several studies have documented the applications of piperidine derivatives in drug development:

- Serotonin Transporter Inhibition : Research indicates that derivatives can act as serotonin transporter inhibitors, which may have implications for treating depression and anxiety disorders .

- Neurokinin-1 Receptor Antagonism : Some piperidine derivatives have been shown to inhibit neurokinin-1 receptors, suggesting potential use in managing pain and anxiety .

- Cathepsin Inhibition : Novel derivatives have been identified as inhibitors of cysteine proteases like Cathepsin S, indicating their utility in treating metabolic diseases such as diabetes .

Mechanism of Action

The mechanism by which 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors and enzymes, leading to its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride and related compounds:

*Note: Exact molecular data for 3-(4-Fluoro-benzyloxymethyl)-piperidine HCl is inferred due to absence in evidence.

Key Observations:

- Substituent Position : The position and type of substituents significantly influence biological activity. For example, para-fluoro (target compound) vs. meta-fluoro () alters electronic properties and steric interactions.

- Linker Variations : Benzyloxymethyl (target compound) vs. benzyloxy () or propoxypropyl (BF 2649) chains affect flexibility and binding affinity .

- Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (bulkier, lipophilic) substitutions modulate receptor selectivity and metabolic stability .

Pharmacological Activity

- BF 2649: Acts as a histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM) and antagonist (K_b = 0.16 nM), with nootropic effects .

- Paroxetine Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) used clinically for depression and anxiety, leveraging its trans-3S,4R configuration for serotonin transporter binding .

- 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl: No direct activity data, but chloro-fluoro substitution patterns are common in CNS-targeting agents .

Target Compound Implications:

The para-fluoro substitution in 3-(4-Fluoro-benzyloxymethyl)-piperidine HCl may enhance metabolic stability compared to non-halogenated analogs, while the benzyloxymethyl linker could balance lipophilicity and solubility.

Physical and Chemical Properties

- Solubility: BF 2649 is soluble in water, DMSO, and ethanol (>99% purity) , whereas chlorinated analogs (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity.

- Appearance : Most piperidine hydrochlorides are white solids (e.g., BF 2649 , 3-(4-Methoxy-3-methyl-benzyl)-piperidine HCl ).

Biological Activity

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyloxymethyl group and a fluorine atom on the benzyl moiety. Its molecular formula is with a molecular weight of approximately 261.75 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its ability to cross biological membranes .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Substitution reactions to introduce the benzyloxymethyl and fluorine groups.

- Purification via recrystallization or chromatography techniques .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological effects, particularly in the context of neurological disorders. Key areas of interest include:

- Antidepressant Activity : Similar piperidine derivatives have shown promise as serotonin transporter (SERT) inhibitors, which are crucial for treating depression and anxiety disorders .

- Analgesic Effects : Some studies suggest that these compounds can modulate pain pathways, providing potential analgesic properties .

- Neurotransmitter Interaction : The structural features of this compound suggest possible interactions with neurotransmitter systems, influencing mood regulation and pain perception .

The mechanism of action for this compound is hypothesized to involve:

- Binding Affinity : The fluorobenzyl group enhances binding to specific receptors or enzymes, potentially acting as an inhibitor or modulator within biological pathways .

- Influence on Cellular Functions : By interacting with neurotransmitter receptors, it may affect signaling pathways related to mood and pain .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Fluoro-benzyl)-piperidine hydrochloride | Lacks the benzyloxymethyl group; used in similar applications. | |

| 1-(4-Fluorobenzyl)piperazine | Contains a piperazine ring instead of piperidine; different pharmacological profile. | |

| 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride | Contains a methyl substitution on the benzyl group; alters biological activity. |

Case Studies and Research Findings

- Antiviral Activity : A study evaluated various piperidine derivatives for antiviral activity against HIV-1 and other viruses. While specific data on this compound was limited, related compounds demonstrated moderate antiviral efficacy, suggesting potential for further exploration .

- Antimicrobial Studies : Research indicates that similar piperidine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Neuropharmacology Research : Investigations into SERT inhibitors have shown that modifications in piperidine structures can significantly alter their efficacy in treating depression and anxiety disorders. This highlights the importance of structural variations in developing therapeutics based on this compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride while minimizing impurities?

- Methodology : Use stepwise synthesis protocols involving nucleophilic substitution and acid-catalyzed cyclization. For example, describes a similar piperidine derivative synthesized via multi-step reactions in dichloromethane with sodium hydroxide, achieving 99% purity after purification. Monitor intermediates using TLC or HPLC to track byproduct formation. Adjust reaction time, temperature, and stoichiometry to suppress side reactions (e.g., over-alkylation). Include recrystallization or column chromatography for final purification .

- Key Parameters : Reaction pH, solvent polarity, and protecting group strategies for the piperidine nitrogen.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 206 nm) to quantify purity, as demonstrated in for a related piperidine hydrochloride (98.7% purity).

- LC/MS : Confirm molecular weight via [M+H]+ ion peaks (e.g., 312.4 amu in ).

- 1H NMR : Identify substituent patterns (e.g., benzyloxy and fluorophenyl groups) and detect residual solvents (e.g., acetone at 0.2% in ).

- Melting Point : Compare observed values (e.g., 175–177°C in ) to literature data .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperidine derivatives may exhibit irritation or toxicity ( ).

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation ().

- Emergency measures: Flush affected areas with water and seek medical attention for accidental exposure .

Advanced Research Questions

Q. How does the 4-fluoro-benzyloxymethyl substituent influence the compound’s receptor-binding affinity compared to non-fluorinated analogs?

- Experimental Design :

- SAR Studies : Synthesize analogs with Cl, CH₃, or H substituents on the benzyl ring. Test binding affinity via radioligand assays (e.g., serotonin or sigma receptors, as in for paroxetine derivatives).

- Computational Modeling : Perform docking studies to compare fluorinated vs. non-fluorinated analogs. The electron-withdrawing fluorine may enhance hydrogen bonding or alter lipophilicity, affecting CNS penetration .

Q. What strategies can resolve contradictory data in enantiomeric purity assessments of this chiral piperidine derivative?

- Methodology :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing optical rotation to standards (e.g., (3S,4R)-isomers in ).

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as applied to paroxetine-related impurities in .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Case Study : If the compound shows higher potency in vitro than in vivo:

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to assess first-pass metabolism.

- Plasma Protein Binding : Use equilibrium dialysis to evaluate free drug fraction.

- Species-Specific Differences : Compare rodent vs. human receptor isoforms (e.g., cytochrome P450 interactions) .

Key Research Challenges

- Stereochemical Complexity : Enantiomeric resolution requires advanced chiral separation techniques ().

- Biological Variability : Correlate in vitro receptor binding with in vivo efficacy using translational models ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.